

Iguratimod cost-effectiveness analysis

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Compound Focus: Iguratimod

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Molecular Mechanisms of Action

Iguratimod is a small-molecule disease-modifying antirheumatic drug (DMARD) with a multi-targeted mechanism of action, which underpins its therapeutic effects [1].

The diagram below summarizes the key immunomodulatory and anti-fibrotic mechanisms of **Iguratimod**.

A foundational experimental method for elucidating such multi-target mechanisms is **network pharmacology**, often combined with molecular docking validation [2]. The typical workflow is as follows:

- **Target Prediction:** The 2D/3D molecular structure of **Iguratimod** (obtained from databases like PubChem) is used to screen for potential protein targets through reverse pharmacophore mapping servers like PharmMapper.
- **Disease Target Collection:** Disease-associated genes (e.g., for RA, SLE) are collected from public databases such as OMIM, DisGeNET, and GeneCards.
- **Network Analysis:** The overlapping targets between the drug and the disease are used to construct Protein-Protein Interaction (PPI) networks. Tools like Cytoscape help identify hub genes. Enrichment analysis (GO and KEGG) reveals the primary biological processes and signaling pathways involved.
- **Molecular Docking Validation:** The binding affinity and mode of action between **Iguratimod** and the core target proteins (e.g., AKT1, CASP3) are simulated and validated using software like AutoDock Vina, with results visualized in PyMOL [2].

Clinical Efficacy and Safety Comparison

The following tables summarize **Iguratimod**'s performance against other common DMARDs based on meta-analyses and clinical studies.

Table 1: Efficacy and Safety Profile in Rheumatoid Arthritis (RA)

Aspect	Iguratimod (IGU)	Methotrexate (MTX)	Leflunomide (LEF)	Hydroxychloroquine (HCQ)
Primary Use	RA, expanding to other autoimmune diseases [1]	First-line anchor drug for RA [3]	Active RA [3]	Mild RA, often in combination [3]
Key Efficacy	Effective as monotherapy or in combination; improves disease activity scores; combination with MTX is stronger than either monotherapy [1]	High efficacy, cornerstone of treatment [3]	Effective in slowing disease progression [3]	Moderate efficacy, often used for mild disease or in combination [3]
Mechanism	Inhibits cytokines (NF- κ B, IL-6, IL-17), immunomodulates B/T cells, bone protection [1]	Antifolate, suppresses immune cells [3]	Inhibits pyrimidine synthesis, suppresses lymphocyte proliferation [3]	Modulates Toll-like receptor signaling, mild immunomodulation [3]
Safety & Tolerability	Favorable safety profile; most common AEs are gastrointestinal (e.g., gastric upset); well-tolerated [1]	Requires monitoring for hepatotoxicity, myelosuppression, and pulmonary toxicity [3]	Risk of hepatotoxicity, teratogenicity, and potential for alopecia [3]	Generally good safety; risk of retinal toxicity with long-term use [3]

Table 2: Investigational Uses in Other Autoimmune Diseases

Disease	Key Findings from Clinical Studies	Level of Evidence
Primary Sjögren's Syndrome (pSS)	IGU + HCQ + Glucocorticoid significantly improved ESR, RF, IgG, salivary flow rate, Schirmer's test, ESSDAI, and ESSPRI vs HCQ + Glucocorticoid alone, without increasing adverse events [4].	Systematic Review & Meta-Analysis (19 RCTs) [4]
Palindromic Rheumatism (PR)	In MTX/HCQ-refractory patients, switching to IGU (mono or combo) significantly reduced attack frequency and duration over 3 months. Attack number: 1.3 ± 1.4 vs. 5.8 ± 2.0 pre-treatment [5].	Retrospective Clinical Study [5]
Systemic Sclerosis (SSc)	IGU attenuated skin fibrosis in bleomycin-induced and Tsk-1 mouse models. It reduced collagen content and density of EGR1+ fibroblasts in SSc patient skin xenografts, indicating anti-fibrotic effect via EGR1 inhibition [6].	Pre-clinical & Proof-of-Concept Study [6]
Systemic Lupus Erythematosus (SLE)	Network pharmacology identified 114 cross-targets of IGU in SLE. IGU alleviated nephritis in murine lupus models. Hub targets include CASP3, AKT1; key pathways include PI3K-AKT and MAPK [2].	Pre-clinical (In Silico & In Vivo) [2]

Perspective on Cost-Effectiveness

While the search results lack direct pharmacoeconomic studies comparing costs, they provide strong indirect evidence relevant to a cost-effectiveness analysis:

- **Positive Clinical Profile:** **Iguratimod's oral administration, efficacy in combination therapy** which may prevent the need for more expensive biologics, and **favorable safety profile** (potentially reducing costs from managing severe adverse events) are all positive economic drivers [7] [1].
- **Market Trajectory:** The market for **Iguratimod** is projected to grow robustly, from an estimated \$250 million in 2025 to over \$500 million by 2033. This growth is often indicative of a therapy that is being adopted due to its perceived value, which includes cost considerations [8].
- **Need for Formal Analysis:** A formal cost-effectiveness analysis comparing **Iguratimod** to other DMARDs and biologics, incorporating direct drug costs, administration costs, and costs of managing side effects and disease progression, is a clear gap in the current literature and would be a valuable contribution for researchers and healthcare policymakers.

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